

# Application Notes and Protocols for Quantitative PET Analysis using fluoro-Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | fluoro-Dapagliflozin |           |
| Cat. No.:            | B571609              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-[18F]**fluoro-dapagliflozin** ([18F]F-Dapa) for the quantitative in vivo imaging of the sodium-glucose cotransporter 2 (SGLT2) using Positron Emission Tomography (PET). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate SGLT2 expression and occupancy.

### Introduction

4-[18F]**fluoro-dapagliflozin** is a radiolabeled analog of dapagliflozin, a highly selective SGLT2 inhibitor.[1][2] SGLT2 is the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidney.[1] Dysregulation of SGLT2 is a key factor in the pathophysiology of type 2 diabetes.[2] PET imaging with [18F]F-Dapa allows for the non-invasive quantification and visualization of functional SGLT2 transporters in vivo, offering a valuable tool for drug development and for studying the role of SGLT2 in various physiological and pathological states.[1][2]

## Data Presentation In Vitro Binding Affinity

The binding affinity of **fluoro-dapagliflozin** to human SGLT1 and SGLT2 has been characterized in vitro, demonstrating high selectivity for SGLT2.



| Target | Ligand               | Kı (nM) |
|--------|----------------------|---------|
| hSGLT2 | fluoro-dapagliflozin | 5       |
| hSGLT1 | fluoro-dapagliflozin | 330     |

Table 1: In vitro binding affinities of **fluoro-dapagliflozin** for human SGLT1 and SGLT2 transporters.

### **Preclinical In Vivo Biodistribution**

Preclinical studies in rodents have demonstrated that intravenously administered [18F]F-Dapa exhibits prominent and specific binding in the kidney cortex.[1][3] In vivo imaging did not show measurable specific binding in the heart, muscle, salivary glands, liver, or brain.[1][4] The specificity of the kidney uptake has been confirmed in SGLT2 knockout mice, where the binding is markedly reduced.[1]

Note: Detailed quantitative ex vivo biodistribution data (e.g., %ID/g) for various organs at multiple time points are not readily available in the public domain and are likely contained within the primary research publication by Ghezzi et al., J Am Soc Nephrol, 2017.[1][2][4]

## Experimental Protocols Radiosynthesis of 4-[18F]fluoro-dapagliflozin

A detailed, step-by-step protocol for the radiosynthesis of 4-[18F]fluoro-dapagliflozin is not publicly available. However, based on the synthesis of other 18F-labeled small molecules, the synthesis would likely involve a multi-step process. The synthesis of the non-radiolabeled precursor, dapagliflozin, has been described in the literature.[5] The radiosynthesis of a similar SGLT2 inhibitor PET tracer, [18F]Canagliflozin, has been achieved via a Cu-mediated 18F-fluorination of a boronic ester precursor.[6] It is plausible that a similar nucleophilic substitution reaction is employed for the radiosynthesis of 4-[18F]fluoro-dapagliflozin.

## In Vivo PET Imaging Protocol in Rodents

The following is a generalized protocol for conducting in vivo PET imaging studies with [18F]F-Dapa in rodents, based on standard preclinical imaging procedures. Specific parameters should be optimized for the particular scanner and research question.



#### 1. Animal Models:

- Wild-type mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[1]
- SGLT2 knockout (Sglt2<sup>-</sup>/<sup>-</sup>) mice for confirming tracer specificity.[1]
- SGLT1 knockout (Sglt1<sup>-</sup>/<sup>-</sup>) mice can also be used to demonstrate selectivity over SGLT1.[1]
- 2. Animal Preparation:
- Animals should be fasted overnight to reduce background glucose levels, though the impact on [18F]F-Dapa binding is likely minimal compared to [18F]FDG.
- Anesthetize the animal using isoflurane (1-2% in oxygen) for the duration of the imaging session.
- Maintain the animal's body temperature using a heating pad.
- Place a tail-vein catheter for tracer injection.
- 3. Tracer Injection:
- Administer approximately 7.4 MBq (200 μCi) of [<sup>18</sup>F]F-Dapa via the tail vein.[1] The exact dose may vary depending on the scanner sensitivity and imaging protocol.
- 4. PET/CT Imaging:
- Perform a dynamic PET scan for 60 minutes immediately following tracer injection to assess
  the kinetics of tracer uptake and washout.[1]
- Alternatively, static scans can be performed at specific time points post-injection (e.g., 30, 60, 90, 120 minutes) for biodistribution studies.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- 5. Competition/Displacement Studies:



- To demonstrate target specificity, a separate cohort of animals can be pre-treated with a non-radioactive SGLT2 inhibitor (e.g., dapagliflozin, 1 mg/kg) prior to [18F]F-Dapa injection.[1]
- Alternatively, a displacement study can be performed by injecting the non-radioactive drug during the dynamic scan (e.g., at 20 minutes post-tracer injection) to observe the displacement of [18F]F-Dapa from the target.[1]

#### 6. Image Analysis:

- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
- · Co-register PET and CT images.
- Draw regions of interest (ROIs) on the kidneys (cortex) and other organs of interest (e.g., liver, muscle, brain) on the CT images and project them onto the PET data.
- Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
- Calculate the Standardized Uptake Value (SUV) for static images using the formula: SUV =
   (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Animal Weight [q]).
- For quantitative analysis of receptor density, kinetic modeling of the dynamic PET data can be performed using models such as the Logan graphical analysis with a reference tissue input.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of [18F]F-Dapa at the SGLT2 transporter in the kidney.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical PET imaging with [18F]F-Dapa.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The impact of SGLT2 inhibitors on αKlotho in renal MDCK and HK-2 cells [frontiersin.org]
- 3. The impact of SGLT2 inhibitors on αKlotho in renal MDCK and HK-2 cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIABETES PHARMACOTHERAPY AND EFFECTS ON THE MUSCULOSKELETAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative PET Analysis using fluoro-Dapagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571609#fluoro-dapagliflozin-for-quantitative-pet-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com